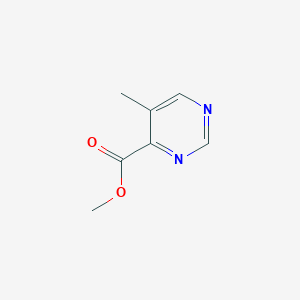

Methyl 5-methylpyrimidine-4-carboxylate

Description

Methyl 5-methylpyrimidine-4-carboxylate is a substituted pyrimidine derivative characterized by a methyl ester group at position 4 and a methyl substituent at position 5 of the pyrimidine ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in scaffold-hopping strategies to optimize pharmacokinetic or physicochemical properties . Its structure allows for diverse functionalization, enabling the synthesis of analogs with tailored substituents for specific applications.

Properties

Molecular Formula |

C7H8N2O2 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

methyl 5-methylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-8-4-9-6(5)7(10)11-2/h3-4H,1-2H3 |

InChI Key |

UQVMLYFSOYLYSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CN=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-methylpyrimidine-4-carboxylate can be synthesized through various methods. One common method involves the reaction of 5-methylpyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 5-methylpyrimidine-4-carboxylic acid.

Reduction: Formation of 5-methylpyrimidine-4-methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methylpyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Pyrimidine derivatives are often explored for their potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of methyl 5-methylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy and Aromatic Groups

Compound 26 : Methyl 6-(heptan-3-yloxy)-2-[(4-methoxyphenoxy)methyl]-5-methylpyrimidine-4-carboxylate

- Key Differences: Features a heptan-3-yloxy group at position 6 and a 4-methoxyphenoxymethyl substituent at position 2.

- Synthesis : Prepared via CDI-mediated coupling with 3-(trifluoromethyl)benzyl alcohol, yielding 61% as a yellow oil .

- Properties : The elongated alkoxy chain enhances lipophilicity, as evidenced by its chromatographic retention (Rf = 0.75 in n-hexane/EtOAc 5:1). NMR data (δ 2.26 ppm for the methyl group) confirm regioselective substitution .

Compound 2k : Methyl 6-(heptan-3-yloxy)-2-(hydroxymethyl)-5-methylpyrimidine-4-carboxylate

- Key Differences: Replaces the 4-methoxyphenoxymethyl group with a hydroxymethyl substituent.

- Synthesis : Derived from compound 26 via hydrolysis (58% yield), resulting in reduced steric bulk .

- Properties : The hydroxymethyl group introduces hydrogen-bonding capacity, as shown by a broad singlet at δ 3.45 ppm (OH) in ¹H NMR .

Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate

- Key Differences : Contains a 4-fluorophenyl group at position 4, an isopropyl group at position 6, and a methylsulfonyl group at position 2.

- Structural Insights : X-ray crystallography reveals a twisted conformation (dihedral angles: 41.72°–36.49°) and intramolecular C–H⋯O hydrogen bonds stabilizing the crystal lattice .

Ethyl Ester Analogs and Functional Group Modifications

Ethyl 2-(Trifluoromethyl)pyrimidine-5-Carboxylate Derivatives

- Examples: Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (CAS 15400-53-0, similarity score 0.69) Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (CAS 20187-46-6, similarity score 0.66)

- Key Differences: Ethyl esters exhibit altered solubility and metabolic stability compared to methyl esters.

2-Chloro-4-Methylpyrimidine-5-Carboxylic Acid

Impact of Substituents on Physicochemical Properties

Table 1: Comparative Analysis of Selected Pyrimidine Derivatives

Biological Activity

Methyl 5-methylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : Approximately 152.15 g/mol

- Structure : Characterized by a methyl group and a carboxylate functional group, which contribute to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents.

- Antiviral Effects : Preliminary investigations indicate potential antiviral properties, possibly through interference with viral replication mechanisms.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which could lead to therapeutic effects against various diseases. Its mechanism of action may involve interference with DNA synthesis pathways, suggesting a role in cancer treatment .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor for enzymes involved in nucleotide synthesis, thereby affecting cellular proliferation and survival.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways critical for cell function.

Comparative Analysis

To understand the unique position of this compound among similar compounds, a comparison with other pyrimidine derivatives is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate | Contains a methoxy group at position 6 | Exhibits different biological activities |

| Methyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate | Contains chlorine substituents at positions 2 and 6 | Different reactivity due to chlorine atoms |

| Ethyl 6-methyl-2-oxo-4-(4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | More complex structure with multiple functional groups | Potentially broader applications in drug design |

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 1 μg/mL against various pathogens .

- Cancer Research : In vitro studies revealed that the compound could inhibit the proliferation of colorectal cancer cells by interfering with key metabolic pathways. The IC₅₀ values for cell viability were determined to be around 10 µM, indicating potential as an anticancer agent .

- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in prostaglandin synthesis, suggesting its role in inflammation modulation .

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic potential. Future research should focus on:

- Mechanistic Studies : Detailed studies to elucidate the exact mechanisms by which this compound exerts its biological effects.

- Clinical Trials : Evaluation of safety and efficacy in clinical settings to determine its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.